molecular formula C21H25N5O3 B2890596 6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-83-6

6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2890596
CAS No.: 876901-83-6
M. Wt: 395.463
InChI Key: BHXPXUXSWQWPPV-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, multiple methyl groups, and a propyl group attached to a purine-imidazole fused ring system. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

CAS No.

876901-83-6

Molecular Formula

C21H25N5O3

Molecular Weight

395.463

IUPAC Name

6-(4-ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H25N5O3/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)15-8-10-16(11-9-15)29-7-2/h8-11H,6-7,12H2,1-5H3

InChI Key

BHXPXUXSWQWPPV-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OCC)C)C)N(C1=O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine precursor, which undergoes alkylation and subsequent cyclization reactions to form the fused ring system. The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the methyl and propyl groups are added via alkylation reactions using reagents such as methyl iodide and propyl bromide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, continuous flow reactors for alkylation, and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring and the purine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
  • 6-(4-Hydroxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

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